N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide
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Overview
Description
N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a morpholine-4-carbonyl group and a diethylcarbamoyl group. Its unique structure allows it to interact with different biological targets, making it a valuable molecule in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available reactants. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane under basic conditions.
Introduction of the Morpholine-4-Carbonyl Group: The morpholine-4-carbonyl group can be introduced via a nucleophilic substitution reaction. Morpholine is reacted with a suitable acyl chloride or anhydride to form the morpholine-4-carbonyl derivative.
Attachment of the Diethylcarbamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, and suitable bases like sodium hydride.
Major Products Formed
Oxidation: N-oxides of the piperazine or morpholine rings.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride: Similar structure with a thiazole ring instead of a diethylcarbamoyl group.
4-(Morpholine-4-carbonyl)phenylboronic acid: Contains a phenylboronic acid group instead of a piperazine ring.
Uniqueness
N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and other fields.
Properties
CAS No. |
801225-12-7 |
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Molecular Formula |
C14H26N4O3 |
Molecular Weight |
298.38 g/mol |
IUPAC Name |
N,N-diethyl-4-(morpholine-4-carbonyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H26N4O3/c1-3-15(4-2)13(19)16-5-7-17(8-6-16)14(20)18-9-11-21-12-10-18/h3-12H2,1-2H3 |
InChI Key |
DJOVSLZSJCQQLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C(=O)N2CCOCC2 |
solubility |
30 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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